![molecular formula C15H13Cl2N5 B563885 Robenidine-[d8] CAS No. 1173149-51-3](/img/structure/B563885.png)

Robenidine-[d8]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

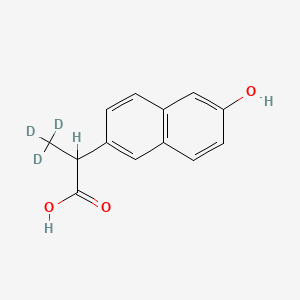

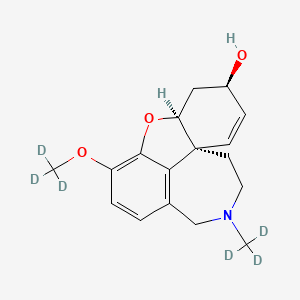

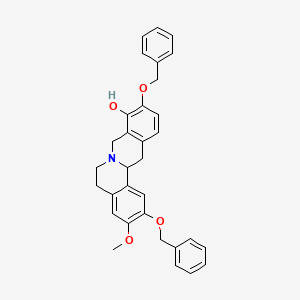

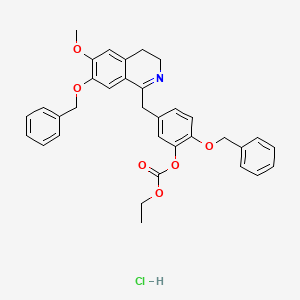

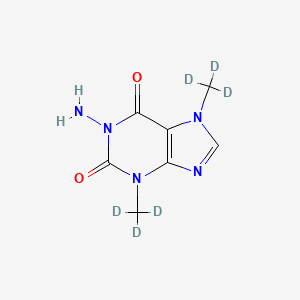

Robenidine-[d8] is a deuterated analog of the coccidiostat compound, robenidine. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the original robenidine molecule. This modification enhances its stability and allows for more precise analytical measurements.

作用机制

Target of Action

Robenidine-d8, like its parent compound robenidine, is primarily used as a coccidiostat drug . Its main targets are the coccidian parasites, where it slows both their growth and reproductive cycles . This makes robenidine-d8 effective in controlling coccidiosis, a lethal infection in poultry that poses a significant economic burden .

Mode of Action

Robenidine-d8 interacts with its targets, the coccidian parasites, by disrupting their growth and reproductive cycles . An analog of robenidine has been shown to exhibit potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential .

Biochemical Pathways

It is known that robenidine and its analogs disrupt the cell membrane potential , which could affect a variety of cellular processes and pathways.

Pharmacokinetics

Studies on robenidine hydrochloride in fish have shown that it is administered orally and then monitored at predetermined time points for concentrations of robenidine and its potential major metabolites . The elimination half-lives of robenidine and its major metabolite in grass carp muscle were calculated to be 17.31 h and 138.53 h, respectively .

Result of Action

The primary result of robenidine-d8’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, robenidine-d8 reduces the impact of this lethal infection . In addition, an analog of robenidine has been shown to have bactericidal activity against certain bacterial pathogens by disrupting the cell membrane potential .

Action Environment

The action, efficacy, and stability of robenidine-d8 can be influenced by various environmental factors. For instance, cross-contamination of non-target feedingstuffs by robenidine has been reported . Additionally, the presence of certain compounds, such as ethylenediaminetetraacetic acid (EDTA) or polymyxin B nonapeptide (PMBN), can enhance the antimicrobial activity of robenidine .

生化分析

Cellular Effects

Robenidine-d8 has been reported to exhibit antimicrobial activity against Gram-negative bacterial pathogens . It has been found to be bactericidal against certain strains of bacteria . In the presence of sub-inhibitory concentrations of either EDTA or PMBN, Robenidine exhibits antimicrobial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

Molecular Mechanism

It has been suggested that Robenidine disrupts cell wall integrity, exerting its antifungal activity . This disruption is thought to occur via the Mkc1 phosphorylation pathway, affecting both chitin and mannan compositions .

Temporal Effects in Laboratory Settings

In laboratory settings, Robenidine-d8 has been observed to have significant effects over time. For instance, time-kill curves for Robenidine in the presence of EDTA showed significant antimicrobial activity against Pseudomonas aeruginosa

Dosage Effects in Animal Models

In animal models, specifically in Channel catfish (Ictalurus punctatus), Robenidine hydrochloride was administered orally at a dose of 20 mg/kg . The study aimed to monitor Robenidine levels and possible metabolites in the fish to provide a theoretical basis for the development of maximum residue limits (MRLs) for Robenidine in aquatic animals .

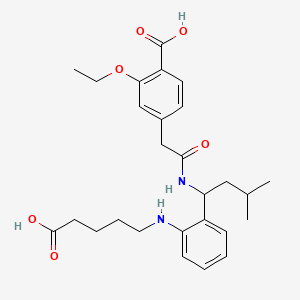

Metabolic Pathways

It has been suggested that the oxidation of tetrachlorobenzaldehyde to tetrachlorobenzoic acid is the first step in the metabolic pathway of Robenidine in rabbits . This is followed by conjugation with glycine to form PCBA species .

准备方法

Synthetic Routes and Reaction Conditions

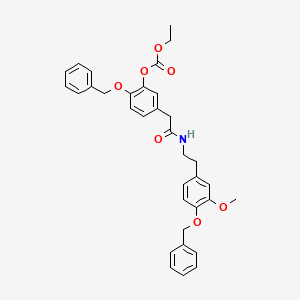

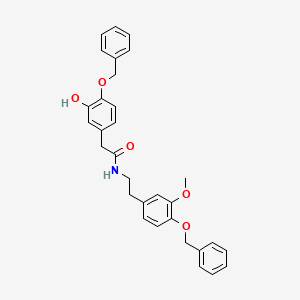

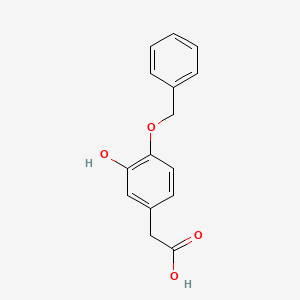

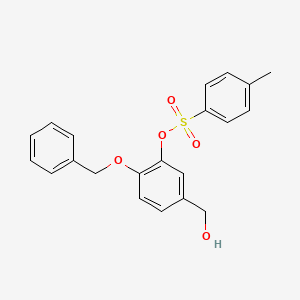

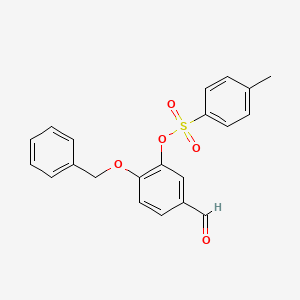

Robenidine-[d8] is synthesized through a series of chemical reactions involving the substitution of hydrogen atoms with deuterium atoms. The primary synthetic route involves the reaction of 1,3-bis[(4-chlorobenzylidene)amino]guanidine with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

Industrial production of Robenidine-[d8] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets analytical standards. The production process is carefully monitored to maintain the integrity of the deuterium substitution and to minimize any potential impurities.

化学反应分析

Types of Reactions

Robenidine-[d8] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert Robenidine-[d8] into its reduced forms.

Substitution: The deuterium atoms in Robenidine-[d8] can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of Robenidine-[d8], while reduction may produce reduced forms of the compound.

科学研究应用

Robenidine-[d8] has a wide range of scientific research applications, including:

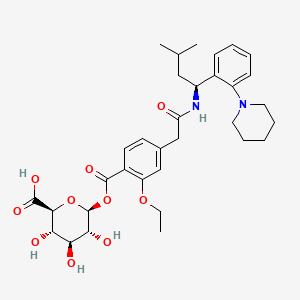

Chemistry: Used as an analytical standard in chromatography and mass spectrometry to quantify and identify compounds.

Biology: Employed in studies involving the metabolism and pharmacokinetics of coccidiostat compounds.

Medicine: Investigated for its potential use in developing new therapeutic agents and understanding drug interactions.

Industry: Utilized in quality control and assurance processes to ensure the accuracy and reliability of analytical measurements.

相似化合物的比较

Robenidine-[d8] is unique due to its deuterium substitution, which distinguishes it from other similar compounds. Some similar compounds include:

Robenidine: The non-deuterated analog of Robenidine-[d8].

Nicarbazin: Another coccidiostat used in poultry.

Decoquinate: A coccidiostat with a different mechanism of action.

Robenidine-[d8]’s uniqueness lies in its enhanced stability and precision in analytical applications, making it a valuable tool in scientific research.

属性

IUPAC Name |

1,2-bis[(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOFYEJFXBSZGE-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=NNC(=NN=CC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。